2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is a complex organic compound that features a combination of a piperazine ring and a dibenzazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone typically involves multiple steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 4-(3-chlorophenyl)piperazine. This can be achieved by reacting 3-chloroaniline with bis(2-chloroethyl)amine under basic conditions.
Formation of the Dibenzazepine Intermediate: Separately, 10,11-dihydro-5H-dibenzo[b,f]azepine is synthesized from anthranilic acid through a series of cyclization and reduction reactions.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the dibenzazepine intermediate. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Conditions for electrophilic aromatic substitution often involve reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ethanone group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in various chemical reactions.
Biology and Medicine
In the field of biology and medicine, 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is investigated for its potential as a therapeutic agent. It has shown promise in preclinical studies for the treatment of neurological disorders such as depression and anxiety due to its interaction with neurotransmitter receptors.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone involves its interaction with neurotransmitter receptors in the brain. It is believed to act as an antagonist or agonist at various serotonin and dopamine receptors, modulating the release and uptake of these neurotransmitters. This modulation can lead to changes in mood, perception, and behavior, making it a potential candidate for treating psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
Quetiapine: Another dibenzazepine derivative used as an antipsychotic.
Clozapine: A dibenzodiazepine used for treatment-resistant schizophrenia.
Olanzapine: A thienobenzodiazepine used for bipolar disorder and schizophrenia.
Uniqueness
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is unique due to its specific combination of a piperazine ring and a dibenzazepine structure. This unique structure allows it to interact with a distinct set of neurotransmitter receptors, potentially offering different therapeutic benefits compared to other similar compounds.
Properties
Molecular Formula |
C26H26ClN3O |
---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone |
InChI |
InChI=1S/C26H26ClN3O/c27-22-8-5-9-23(18-22)29-16-14-28(15-17-29)19-26(31)30-24-10-3-1-6-20(24)12-13-21-7-2-4-11-25(21)30/h1-11,18H,12-17,19H2 |
InChI Key |
DUPFPXJVGHLGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CN4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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